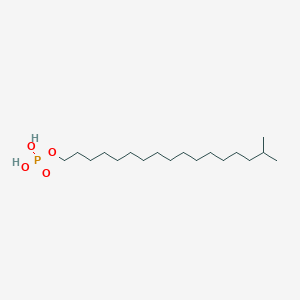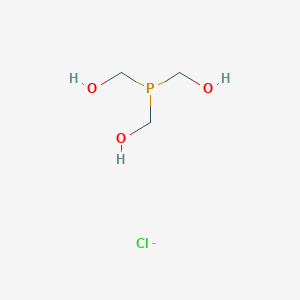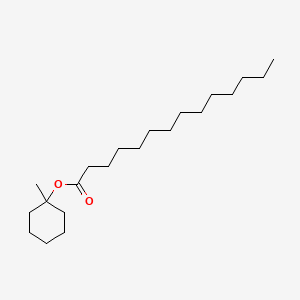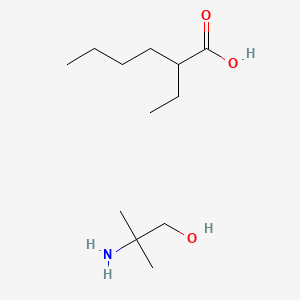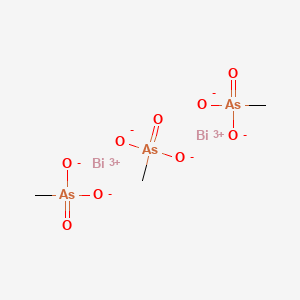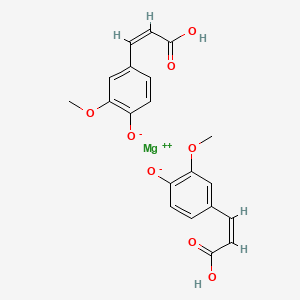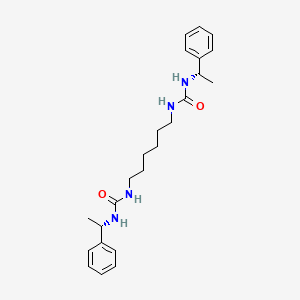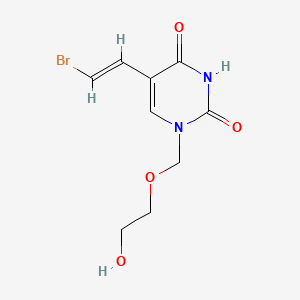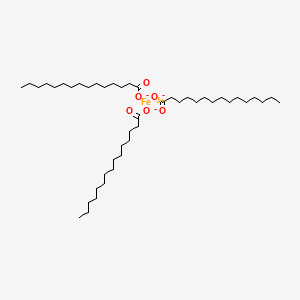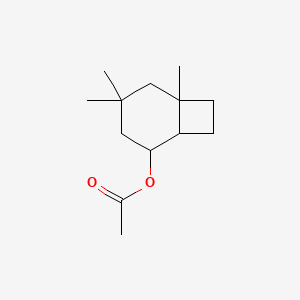
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is a chemical compound with the molecular formula C₁₂H₂₀O₂. It is known for its unique bicyclic structure, which includes a fused ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclohexanone and isobutene.
Cyclization Reaction: The key step involves a cyclization reaction to form the bicyclic ring system. This can be achieved through a Diels-Alder reaction, where cyclohexanone reacts with isobutene under specific conditions.
Acetylation: The final step involves the acetylation of the bicyclic intermediate to form this compound. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the bicyclic core structure.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl alcohol: This compound is similar in structure but contains an alcohol group instead of an acetate group.
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl ketone: This compound has a ketone group instead of an acetate group.
Uniqueness
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is unique due to its acetate functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the acetate group is advantageous.
Properties
CAS No. |
94022-62-5 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(4,4,6-trimethyl-2-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C13H22O2/c1-9(14)15-11-7-12(2,3)8-13(4)6-5-10(11)13/h10-11H,5-8H2,1-4H3 |
InChI Key |
LYEOSMYGBISMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(CC2(C1CC2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




